A Technical Guide to Mps1 Kinase: A Master Regulator of Mitosis and a Key Target in Cancer Therapy
A Technical Guide to Mps1 Kinase: A Master Regulator of Mitosis and a Key Target in Cancer Therapy
Abstract
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that serves as an essential regulator of cell division.[1][2] Its most prominent role is at the apex of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4][5] Mps1 activity is tightly controlled throughout the cell cycle, peaking in mitosis where it localizes to kinetochores to initiate a signaling cascade that prevents premature entry into anaphase.[6][7] Dysregulation and overexpression of Mps1 are frequently observed in a wide range of human cancers and are often correlated with aneuploidy, tumor aggressiveness, and poor prognosis.[5][8][9] This has positioned Mps1 as a high-value target for anti-cancer drug development. This technical guide provides an in-depth examination of the molecular functions of Mps1 in mitosis, its multifaceted role in tumorigenesis, and the current landscape of Mps1 inhibitors in cancer therapy. It also includes detailed experimental protocols for researchers studying Mps1 kinase.
The Role of Mps1 in Mitosis
Faithful chromosome segregation is paramount for maintaining genomic stability. Mps1 kinase is a central component of the cellular machinery that governs this process, with critical functions in both monitoring chromosome attachments and correcting errors.[4]
Mps1 as a Master Regulator of the Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a sophisticated signaling pathway that delays the onset of anaphase until every chromosome is properly attached to the mitotic spindle.[10][11] This delay provides the necessary time for the cell to correct any attachment errors, thereby preventing chromosome missegregation and aneuploidy. Mps1 is considered the master upstream kinase of the SAC.[3][6] In the absence of stable microtubule-kinetochore attachments, Mps1 is recruited to the kinetochores where its kinase activity is essential for initiating the checkpoint signal.[4][6] Its function is so critical that cells lacking Mps1 activity transit through mitosis more rapidly and fail to arrest in the presence of spindle poisons like nocodazole.[1][6]
Mps1 Signaling Pathway in SAC Activation
Upon recruitment to unattached kinetochores, Mps1 initiates a sequential phosphorylation cascade.[12] A primary and critical target is the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast).[3][12] Mps1 phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs on Knl1, creating docking sites for the Bub1-Bub3 and BubR1-Bub3 checkpoint complexes.[3][12]
This recruitment is a crucial step for the subsequent assembly of the Mitotic Checkpoint Complex (MCC), the direct effector of the SAC.[12][13] The MCC is a soluble complex composed of BubR1, Bub3, Mad2, and Cdc20.[3][14] Mps1 further promotes MCC assembly by phosphorylating other substrates, including Bub1 and Mad1.[12] Mps1-dependent phosphorylation of Bub1 facilitates its interaction with Mad1.[12] Subsequently, phosphorylated Mad1 directly interacts with Cdc20, promoting the formation of the MCC.[12][13] The assembled MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[1][10] This inhibition prevents the ubiquitination and subsequent degradation of key anaphase inhibitors, securin and cyclin B, thereby halting the cell cycle in metaphase.[10]
Caption: Mps1 phosphorylates Knl1 to recruit checkpoint proteins, leading to MCC formation and APC/C inhibition.
Mps1 Substrates in Mitosis
Mps1 is a prolific kinase with numerous substrates involved in mitotic progression. There is no strict consensus phosphorylation sequence, although a preference for D/E/N/Q at the -2 position has been noted.[1] The identification of its substrates has been crucial to understanding its diverse functions.
| Substrate | Function in Mitosis | Key References |
| Knl1 (Spc105) | Primary SAC scaffold; Mps1 phosphorylation of MELT motifs recruits Bub1/Bub3. | [3][12] |
| Bub1 | Checkpoint protein; Mps1 phosphorylation promotes its interaction with Mad1. | [12] |
| Mad1 | Checkpoint protein; Mps1 phosphorylation facilitates its interaction with Cdc20 for MCC assembly. | [1][12] |
| CENP-E | Kinesin motor protein involved in chromosome congression and checkpoint signaling. | [1] |
| Mps1 (Autophosphorylation) | Regulates its own kinase activity, localization, and turnover at the kinetochore. | [1][15] |
| MCRS1 | Regulates microtubule minus-end dynamics to promote chromosome alignment. | [15] |
| Ska Complex | Promotes stable kinetochore-microtubule attachments; phosphorylation by Mps1 may destabilize attachments to correct errors. | [7][16] |
Role in Chromosome Biorientation and Error Correction
Beyond its canonical role in the SAC, Mps1 is also essential for the error correction process that resolves improper kinetochore-microtubule attachments.[3][4] This function ensures that sister chromatids achieve biorientation—attachment to microtubules from opposite spindle poles.[16] Mps1 contributes to this process by phosphorylating components of the outer kinetochore, such as the Ska complex, which is thought to destabilize incorrect attachments, allowing for a new attempt at proper connection.[7][16] This error correction mechanism is believed to be based on the same upstream sensory apparatus as the SAC, with Mps1-dependent phosphorylation of Knl1/Spc105 being critical for both pathways.[3]
Mps1 Kinase in Cancer
The fidelity of mitosis is a critical barrier to tumorigenesis. Given its central role in this process, the dysregulation of Mps1 is strongly implicated in the development and progression of cancer.
Overexpression and Correlation with Prognosis
Mps1 is frequently overexpressed at both the mRNA and protein levels in a wide variety of human cancers.[5][8][9] This overexpression often correlates with high tumor grade, advanced stage, and poor patient prognosis.[8][17][18]
| Cancer Type | Observation | Key References |
| Breast Cancer | Overexpressed, especially in triple-negative (TNBC) and basal-like subtypes. Correlates with high histologic grade and poor survival. | [8][17][19] |
| Colon Cancer | Mps1 is overexpressed in colon cancer tissues. | [20] |
| Osteosarcoma | High Mps1 expression is associated with poor patient survival. | [21] |
| Glioblastoma, Pancreatic Cancer | Overexpression reported in these aggressive cancer types. | [9] |
| Lung, Prostate, Thyroid Cancer | Mps1 is overexpressed in a range of tumors from different tissue origins. | [5][9] |
Role in Tumorigenesis and Chromosomal Instability (CIN)
The role of Mps1 in tumorigenesis is complex. While Mps1 is essential for the checkpoint that prevents chromosomal instability (CIN), its overexpression can paradoxically contribute to it.[20][22] High levels of Mps1 can attenuate the SAC, allowing cells with misaligned chromosomes to bypass the mitotic checkpoint, leading to aneuploidy.[20] This CIN can drive tumorigenesis by facilitating the loss of tumor suppressor genes and the gain of oncogenes.[22] Studies in mouse models have shown that a weakened Mps1-driven checkpoint is sufficient to facilitate tumorigenesis, particularly when combined with mutations in other tumor suppressor pathways, such as p53.[22][23] Furthermore, many aneuploid cancer cells become dependent on high levels of Mps1 for their survival, making the kinase an attractive therapeutic target.[17][24]
Mps1 as a Therapeutic Target
The overexpression of Mps1 in tumors and the dependency of aneuploid cancer cells on its function provide a strong rationale for targeting its kinase activity for cancer therapy.[2][5] The therapeutic strategy is based on the concept that inhibiting Mps1 in cancer cells will abrogate the SAC, forcing cells with spindle defects to prematurely exit mitosis.[8] This leads to catastrophic chromosome missegregation, aneuploidy, and ultimately, cell death, a process known as mitotic catastrophe.[19][25]
Mps1 Inhibitors in Drug Development
Numerous small-molecule inhibitors targeting the ATP-binding pocket of Mps1 have been developed and evaluated in preclinical and clinical settings.[2]
Preclinical and Clinical Studies of Mps1 Inhibitors
Several Mps1 inhibitors have shown potent anti-tumor activity in vitro and in vivo.[8][25] These compounds effectively abrogate the SAC, induce premature anaphase, and lead to cancer cell death.[25] Some have advanced to clinical trials, often in combination with other chemotherapeutic agents.[5][25][26]
| Inhibitor | IC50 / Kᵢ | Status / Key Findings | Key References |
| BAY 1161909 | <10 nmol/L | Advanced to Phase I clinical trials. Shows strong synergy with paclitaxel. | [8][25] |
| BAY 1217389 | <10 nmol/L | Advanced to Phase I clinical trials. Overcomes paclitaxel resistance. | [5][8][25] |
| BOS172722 | Not specified | Reached Phase I clinical trials in combination with paclitaxel for advanced solid tumors. | [5] |
| CFI-402257 | Not specified | Reached clinical trials. | [5] |
| Reversine | ~500 nM (on Mps1) | A widely used tool compound; also inhibits Aurora B, highlighting the need for selectivity. | [5][27] |
| PF-7006 / PF-3837 | Kᵢ <0.5 nM | Potent and highly selective preclinical inhibitors. Showed in vivo efficacy but also dose-limiting toxicities. | [18] |
Combination Therapies
A particularly promising strategy is the combination of Mps1 inhibitors with microtubule-targeting agents like taxanes (e.g., paclitaxel).[8][25] Taxanes work by stabilizing microtubules, which activates the SAC and causes a prolonged mitotic arrest.[8] Cancer cells can sometimes escape this arrest through a process called "mitotic slippage." By adding an Mps1 inhibitor, the taxane-induced SAC arrest is overridden, forcing cells into a defective anaphase and enhancing cell killing.[8] This combination has been shown to be highly synergistic and can overcome both intrinsic and acquired resistance to paclitaxel.[8][21][25]
Key Experimental Protocols
Studying the function of Mps1 requires a variety of cell biological and biochemical techniques. Below are detailed protocols for key experiments.
Cell Synchronization for Mitotic Studies
To study mitotic events, it is essential to enrich a population of cells in mitosis. This can be achieved using chemical agents that arrest the cell cycle at specific phases.[28][29][30]
Caption: Workflow for synchronizing cells at the G2/M boundary using a double thymidine block followed by nocodazole.
Protocol: Double Thymidine Block followed by Nocodazole Arrest [31][32]
-
Plate Cells: Plate cells (e.g., HeLa or U2OS) on day 1 to be 20-30% confluent on day 2.
-
First Thymidine Block: On day 2, add thymidine to a final concentration of 2 mM. Incubate for 16-18 hours. This arrests cells at the G1/S boundary.
-
Release: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed complete medium. Incubate for 8-9 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 16-17 hours. This synchronizes the cells more tightly at the G1/S boundary.
-
Release into Mitosis: Wash the cells three times with PBS and release them into fresh medium. For a prometaphase arrest, add a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) or an Mps1 inhibitor if studying its effects. Incubate for 4-12 hours, depending on the cell line.
-
Harvest: Mitotic cells, which become rounded and loosely attached, can be selectively harvested by gentle shaking of the culture dish, a technique known as "mitotic shake-off".
-
Verification: Confirm mitotic arrest and synchronization efficiency by flow cytometry (for DNA content) or by microscopy (observing condensed chromosomes).
In Vitro Mps1 Kinase Assay
This assay measures the ability of Mps1 to phosphorylate a substrate in vitro, and it is essential for screening inhibitors and studying kinase regulation.[27][33][34]
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. rupress.org [rupress.org]
- 11. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 12. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 13. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. molbiolcell.org [molbiolcell.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. pnas.org [pnas.org]
- 18. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Overexpression of Mps1 in colon cancer cells attenuates the spindle assembly checkpoint and increases aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Chromosomal instability and tumorigenesis : genetic analysis of the murine spindle checkpoint gene Mps1 [dspace.mit.edu]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
- 25. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Large-scale mitotic cell synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. assaygenie.com [assaygenie.com]
- 33. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bpsbioscience.com [bpsbioscience.com]
